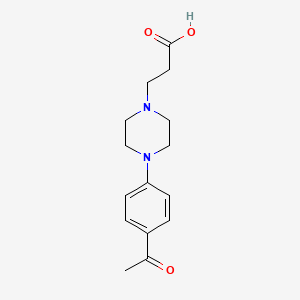
2'-Deoxy-2',2'-difluoro-a-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’,2’-difluoro-a-uridine is a pyrimidine 2’-deoxyribonucleoside that is structurally similar to uridine, with the hydroxy group at position 2’ replaced by two fluoro substituents . This compound is a metabolite of the drug gemcitabine and has significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxy-2’,2’-difluoro-a-uridine typically involves the fluorination of uridine derivatives. One common method is the reaction of a 1-halo ribofuranose compound with a nucleobase in a solvent, followed by deprotection of the nucleoside . Another approach involves the use of fluorinated uridine analogues, which provide insight into the neighbouring-group participation mechanism .
Industrial Production Methods: Industrial production methods for 2’-deoxy-2’,2’-difluoro-a-uridine often involve large-scale chemical synthesis using similar routes as described above. The process includes the preparation of activated ribofuranose intermediates, which are then reacted with nucleobases to produce the desired nucleosides .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-2’,2’-difluoro-a-uridine undergoes various chemical reactions, including substitution and fluorination reactions. The compound is known to participate in neighbouring-group participation mechanisms, which diverge from the typical S_N1 or S_N2 pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 2’-deoxy-2’,2’-difluoro-a-uridine include 1-halo ribofuranose, nucleobases, and fluorinating agents . Reaction conditions often involve the use of solvents and protective groups to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of 2’-deoxy-2’,2’-difluoro-a-uridine include various fluorinated nucleoside analogues, which have significant biological activity .
Scientific Research Applications
2’-Deoxy-2’,2’-difluoro-a-uridine has a wide range of scientific research applications. It is used as a nucleoside analog in the study of DNA synthesis and repair mechanisms . The compound is also utilized in the development of antiviral and anticancer drugs due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . Additionally, it serves as a probe for enzymatic function and has applications in molecular biology for DNA sequencing and synthesis .
Mechanism of Action
The mechanism of action of 2’-deoxy-2’,2’-difluoro-a-uridine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator . The compound’s diphosphate intermediate effectively inhibits ribonucleotide reductase, leading to the depletion of the deoxynucleotide pool and halting DNA synthesis . This inhibition results in the activation of cytotoxic T cells and natural killer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2’-deoxy-2’,2’-difluoro-a-uridine include 2’-deoxy-2’,2’-difluoro-5-halouridines and 2’-deoxy-2’,2’-difluorocytidine (gemcitabine) .
Uniqueness: 2’-Deoxy-2’,2’-difluoro-a-uridine is unique due to its specific fluorination pattern, which enhances its biological activity and chemical stability compared to other nucleoside analogues . The presence of two fluoro substituents at the 2’ position provides increased resistance to enzymatic degradation and improved pharmacokinetic properties .
Properties
Molecular Formula |
C9H10F2N2O5 |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7+/m1/s1 |
InChI Key |
FIRDBEQIJQERSE-QXRNQMCJSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)

![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)




![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)


![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)

![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
